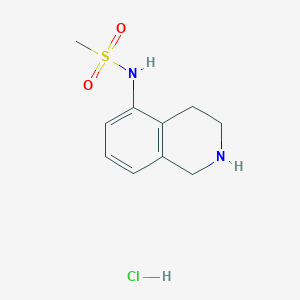

N-(1,2,3,4-四氢异喹啉-5-基)甲磺酰胺盐酸盐

描述

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride (THIMHCl) is an organic compound that has a wide range of applications in the scientific research field. Its unique structure and properties make it an attractive molecule for various pharmaceutical, biotechnological, and industrial applications.

科学研究应用

肾血管扩张活性

Anan等人(1996年)对四氢异喹啉衍生物进行的研究,包括类似于N-(1,2,3,4-四氢异喹啉-5-基)甲磺酰胺盐酸盐的化合物,确定了强效的DA1受体激动活性。具体来说,该系列中的一种化合物被发现是一种强效的肾血管扩张剂,暗示了针对改善肾功能的治疗的可能性 Anan et al., 1996。

蛋氨酸氨肽酶抑制

Huang等人(2006年)发现喹啉磺酰胺,与N-(1,2,3,4-四氢异喹啉-5-基)甲磺酰胺盐酸盐密切相关,作为蛋氨酸氨肽酶(MetAP)的强效抑制剂。这种酶的抑制在调节蛋白质合成和功能中起着关键作用,突显了在靶向细菌感染和癌症中的潜在治疗应用 Huang et al., 2006。

苯乙醇胺N-甲基转移酶抑制

Grunewald等人(2005年)对3-羟甲基-7-(N-取代氨基磺酰基)-1,2,3,4-四氢异喹啉等化合物类别进行的研究展示了对苯乙醇胺N-甲基转移酶(PNMT)的显著抑制活性。这种酶对肾上腺素的产生至关重要,暗示了在管理与儿茶酚胺合成相关的疾病中的潜在应用 Grunewald et al., 2005。

碳酸酐酶抑制

Akbaba等人(2014年)合成了源自四氢异喹啉的磺酰胺,展示了对人类碳酸酐酶同工酶的抑制作用。这种酶在各种生理过程中至关重要,包括呼吸和酸碱平衡,强调了这些化合物在治疗青光眼和癫痫等疾病中的潜力 Akbaba et al., 2014。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

作用机制

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

THIQ-based compounds are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Thiq-based compounds are known to influence a range of biochemical pathways, particularly those related to infective pathogens and neurodegenerative disorders .

Result of Action

Thiq-based compounds are known to have diverse biological activities, suggesting a range of potential effects .

生化分析

Biochemical Properties

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in neurodegenerative disorders, thereby exhibiting neuroprotective effects . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their catalytic activity. Additionally, N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride interacts with proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects .

Cellular Effects

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and alterations in cellular metabolism . These effects are particularly relevant in the context of neurodegenerative diseases, where N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride has shown potential in protecting neurons from oxidative stress and apoptosis .

Molecular Mechanism

The molecular mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride involves several key processes. At the molecular level, the compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the degradation of neurotransmitters . This inhibition results in increased levels of neurotransmitters, which can have therapeutic effects in neurodegenerative disorders. Additionally, N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under various conditions, with minimal degradation over extended periods . Long-term studies have demonstrated that N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride can maintain its neuroprotective effects and continue to modulate cellular processes without significant loss of activity .

Dosage Effects in Animal Models

The effects of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can exert beneficial effects, such as neuroprotection and improved cognitive function . At high doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and endogenous compounds . This inhibition can lead to altered levels of metabolites and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, influencing its localization and accumulation within cells . Additionally, binding proteins can facilitate the distribution of the compound to specific tissues, enhancing its therapeutic effects .

Subcellular Localization

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride exhibits specific subcellular localization, which can impact its activity and function. The compound contains targeting signals that direct it to specific compartments or organelles within the cell . For instance, it has been observed to localize to the mitochondria, where it can exert its neuroprotective effects by modulating mitochondrial function and reducing oxidative stress . Post-translational modifications, such as phosphorylation, can also influence the subcellular localization and activity of the compound.

属性

IUPAC Name |

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.ClH/c1-15(13,14)12-10-4-2-3-8-7-11-6-5-9(8)10;/h2-4,11-12H,5-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXRVBRUSDQWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC2=C1CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623476 | |

| Record name | N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210538-75-3 | |

| Record name | N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

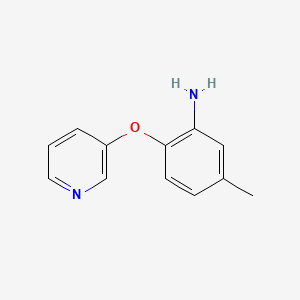

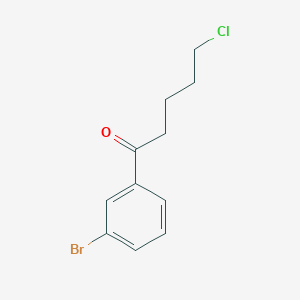

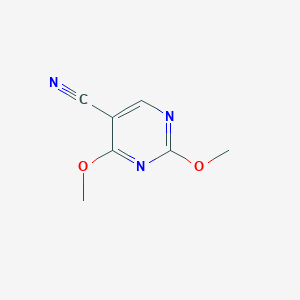

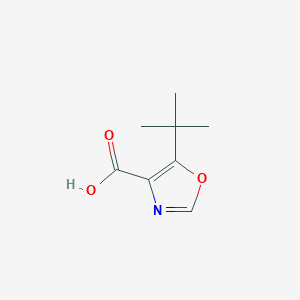

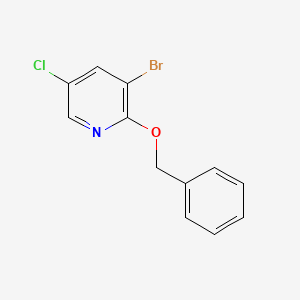

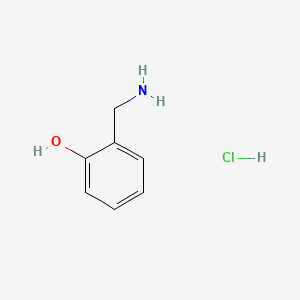

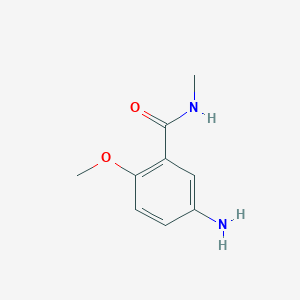

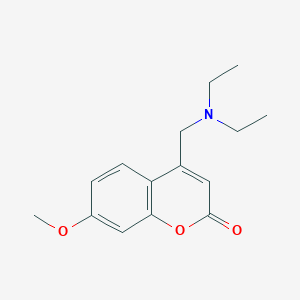

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1343844.png)

![Furo[2,3-c]pyridin-5-ylmethanol](/img/structure/B1343845.png)

![5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid](/img/structure/B1343870.png)